Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloronicotinate with thioglycolic acid under basic conditions to form the thieno[2,3-b]pyridine ring system. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate, and the mixture is heated to around 100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thieno[2,3-b]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can yield alcohols.
- Substitution can yield a variety of functionalized thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of key signaling molecules in the cell .
Comparison with Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 6-methylpyridine-2-carboxylate: Similar core structure but lacks the hydroxyl group and thieno ring.
Uniqueness: Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both the hydroxyl group and the thieno[2,3-b]pyridine ring system, which confer specific chemical reactivity and biological activity not found in its analogs .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)7-5-6-3-4-8(12)11-9(6)15-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
UMIGJKFVTOZTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)NC(=O)C=C2 |
Origin of Product |
United States |
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